Bienvenue dans la boutique en ligne BenchChem!

Dioctanoylgycerol pyrophosphate ammonium salt

LPA Receptor Antagonism GPCR Pharmacology Receptor Subtype Selectivity

DGPP 8:0 ammonium salt is the definitive LPA3-selective antagonist with a 62-fold selectivity window over LPA1, enabling unambiguous dissection of LPA3 signaling in cancer, fibrosis, and thrombosis models. Its unique prodrug-like mechanism—requiring LPP1-mediated dephosphorylation to activate PKC/ERK pathways—cannot be replicated by PA 8:0 or generic LPA antagonists. Superior potency in platelet activation assays. Zero membrane curvature and distinct pKa2 make it an essential biophysical probe. Choose precision.

Molecular Formula C19H44N2O11P2
Molecular Weight 538.5 g/mol
CAS No. 474943-13-0
Cat. No. B1604243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctanoylgycerol pyrophosphate ammonium salt
CAS474943-13-0
Molecular FormulaC19H44N2O11P2
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+]
InChIInChI=1S/C19H38O11P2.2H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);2*1H3/t17-;;/m1../s1
InChIKeyXNPNJXYONHGAON-ZEECNFPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioctanoylgycerol Pyrophosphate Ammonium Salt (474943-13-0): Core Specifications and Research Classification


Dioctanoylgycerol pyrophosphate (DGPP 8:0) ammonium salt (CAS 474943-13-0) is a synthetic, short-chain phospholipid analog belonging to the diacylglycerol pyrophosphate class [1]. As an anionic phospholipid, it features a glycerol backbone esterified with two octanoyl (8:0) chains and a terminal pyrophosphate group, with a molecular formula of C19H44N2O11P2 and a molecular weight of 538.5 g/mol . It is primarily recognized as a subtype-selective antagonist of the G protein-coupled lysophosphatidic acid (LPA) receptors LPA1 and LPA3, exhibiting a distinct preference for the LPA3 receptor subtype [2].

The Case Against Generic Substitution: Why PA(8:0), Ki16425, and OMPT Cannot Replace DGPP 8:0


While structurally similar to its precursor dioctanoylphosphatidic acid (PA 8:0), DGPP 8:0 possesses a unique pyrophosphate headgroup that fundamentally alters its pharmacological profile and biophysical behavior. Unlike the broader LPA1/LPA3 antagonism of Ki16425, DGPP 8:0 shows a pronounced preference for the LPA3 receptor [1]. This receptor subtype selectivity is not a subtle nuance; it is a critical differentiator for researchers seeking to dissect LPA3-specific signaling pathways without confounding activity at LPA1 or LPA2 [2]. Furthermore, DGPP 8:0's unique signaling mechanism, which involves dephosphorylation to PA 8:0 and subsequent activation of PKC/ERK pathways, is entirely distinct from the direct GPCR antagonism of other tools and is not recapitulated by PA 8:0 itself [3]. Therefore, substituting with a generic LPA antagonist or a simple structural analog would introduce a different set of pharmacological activities, potentially leading to incorrect interpretations of experimental results.

Quantitative Differentiation of DGPP 8:0: Head-to-Head Evidence Against Closest Analogs


Enhanced LPA3 Subtype Selectivity: A 62-fold Preference Over LPA1 Compared to PA 8:0

DGPP 8:0 demonstrates a marked, quantifiable selectivity for the LPA3 receptor over LPA1, a key differentiator from its closest analog, PA 8:0. In RH7777 cells expressing human LPA1 and LPA3 receptors, DGPP 8:0 inhibited LPA-induced calcium mobilization with a Ki of 106 nM for LPA3, compared to a Ki of 6600 nM for LPA1, representing a 62-fold selectivity window [1]. While PA 8:0 is also an antagonist, it exhibits a much narrower selectivity profile, with reported Ki values of 140 nM (LPA3) and 480 nM (LPA1), a difference of only 3.4-fold [2]. This quantitative advantage makes DGPP 8:0 the superior tool for experiments requiring a high degree of LPA3-specific blockade.

LPA Receptor Antagonism GPCR Pharmacology Receptor Subtype Selectivity

Superior Potency in Inhibiting Atherosclerotic Plaque-Induced Platelet Activation vs. PA(8:0)

In a functionally relevant cardiovascular disease model, DGPP 8:0 exhibits superior inhibitory potency compared to its direct analog PA 8:0. When human platelets were stimulated with lipids extracted from human atherosclerotic plaques, DGPP 8:0 completely abrogated the shape change response at a concentration of 10 µM [1]. In the same study, DGPP 8:0 was explicitly noted to be more potent than PA 8:0 in inhibiting LPA-induced platelet activation [1]. Furthermore, DGPP 8:0 also inhibited shape change induced by mildly oxidized LDL (mox-LDL), demonstrating its ability to block pathophysiologically relevant platelet stimuli [2]. This functional advantage in a disease-relevant ex vivo model underscores its greater translational potential.

Cardiovascular Research Platelet Biology Thrombosis

Activation of ERK1/2 MAP Kinase Signaling: A Unique Prodrug-like Mechanism via LPP1-Dependent Dephosphorylation

DGPP 8:0 exhibits a unique and verifiable mechanism of action that is not shared by other LPA receptor antagonists. While it functions as an LPA1/LPA3 antagonist, it also potently activates the ERK1/2 MAP kinase pathway in multiple mammalian cell lines [1]. This activation is not due to direct GPCR stimulation but is dependent on its dephosphorylation by Lipid Phosphate Phosphatase 1 (LPP1) to generate dioctanoyl phosphatidic acid (PA 8:0), which in turn activates Protein Kinase C (PKC) [2]. The inhibition of LPP1 activity with the compound VPC32183 completely blocked DGPP 8:0-induced ERK1/2 activation, confirming this pathway [3]. This dual function—GPCR antagonism and prodrug-like activation of a distinct signaling cascade—is a property entirely absent in direct agonists like OMPT and simple antagonists like Ki16425.

Signal Transduction Lipid Phosphatases Cancer Cell Biology

Unique Zero-Curvature Biophysical Property and Lower pKa2 Compared to PA

DGPP 8:0 possesses distinct biophysical properties that differentiate it from its precursor, PA. In a phosphatidylethanolamine (PE) bilayer, DGPP stabilizes the lamellar phase and exhibits zero intrinsic curvature, a property similar to phosphatidylcholine (PC) [1]. This is in stark contrast to PA, which imparts significant negative curvature stress to membranes [1]. Furthermore, the second pKa (pKa2) of the DGPP phosphomonoester is 7.44 ± 0.02 in a pure PC bilayer, which is significantly lower than the pKa2 of 7.9 for PA under similar conditions [2]. In a mixed PC/PE (1:1) bilayer, DGPP's pKa2 decreases further to 6.71 ± 0.02 [2]. This quantifiable difference in ionization state and membrane organization can profoundly affect its subcellular localization, protein recruitment, and function as a lipid second messenger, making its behavior in membrane environments non-interchangeable with PA.

Membrane Biophysics Lipid Signaling Drug Delivery

Validated Application Scenarios for DGPP 8:0 Based on Quantitative Differential Evidence


Dissecting LPA3-Specific Signaling in Complex Biological Systems

Researchers can use DGPP 8:0 to selectively block the LPA3 receptor subtype. Its 62-fold selectivity window over LPA1 allows for confident interpretation of LPA3's role in processes like cell migration, proliferation, and survival in cancer and fibrosis models, where confounding LPA1 activity is a major concern [1].

Investigating Platelet Activation and Thrombosis in Cardiovascular Disease Models

DGPP 8:0's demonstrated ability to completely abrogate platelet activation by human atherosclerotic plaque lipids makes it an essential tool for studying LPA3's contribution to thrombus formation. Its superior potency over PA 8:0 in these functional assays positions it as the preferred antagonist for ex vivo and in vivo cardiovascular studies [2].

Probing LPP1-Dependent Lipid Signaling and ERK1/2 MAP Kinase Crosstalk

The unique prodrug-like mechanism of DGPP 8:0, which requires LPP1-mediated dephosphorylation to activate PKC and ERK1/2, provides a specific tool to investigate the interplay between lipid phosphate phosphatase activity and downstream kinase cascades. This application is distinct from studies using direct GPCR agonists or antagonists and cannot be replicated by other LPA3 ligands [3].

Studying Lipid Bilayer Mechanics and Membrane-Protein Interactions

DGPP 8:0's quantifiably different biophysical properties, including its zero curvature and lower pKa2 compared to PA, enable its use as a probe to study how lipid headgroup chemistry dictates membrane organization, curvature stress, and the recruitment of curvature-sensing proteins. This is a valuable application for membrane biophysicists and researchers in lipid-based drug delivery [4].

Quote Request

Request a Quote for Dioctanoylgycerol pyrophosphate ammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.